25-Hydroxy Rifabutin
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Overview
Description
25-Hydroxy Rifabutin is a derivative of Rifabutin, an antibiotic primarily used to treat mycobacterial infections, including tuberculosis and Mycobacterium avium complex disease in patients with HIV . This compound is part of the rifamycin family, which is known for its broad-spectrum antibacterial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxy Rifabutin involves the hydroxylation of Rifabutin. This process typically requires specific catalysts and reaction conditions to ensure the selective addition of a hydroxyl group at the 25th position of the Rifabutin molecule .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions: 25-Hydroxy Rifabutin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Rifabutin.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halides and acids, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can revert the compound to Rifabutin .
Scientific Research Applications
25-Hydroxy Rifabutin has several scientific research applications:
Mechanism of Action
25-Hydroxy Rifabutin exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the synthesis of RNA, leading to cell death. The hydroxylation at the 25th position enhances its binding affinity to the bacterial enzyme, making it more effective against certain resistant strains .
Comparison with Similar Compounds
Rifampicin: Another rifamycin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifapentine: Known for its longer half-life and used in combination therapy for tuberculosis.
Rifaximin: Primarily used to treat gastrointestinal infections due to its poor absorption in the gut.
Uniqueness: 25-Hydroxy Rifabutin is unique due to its enhanced activity against resistant strains of mycobacteria and its potential for use in novel drug delivery systems. Its hydroxylation at the 25th position distinguishes it from other rifamycins, providing it with unique pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C44H60N4O10 |
---|---|
Molecular Weight |
805.0 g/mol |
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione |
InChI |
InChI=1S/C44H60N4O10/c1-21-13-12-14-22(2)41(55)45-33-32-31(46-44(47-32)16-18-48(19-17-44)42(7,8)9)28-29(38(33)53)37(52)26(6)39-30(28)40(54)43(10,58-39)57-20-15-27(56-11)23(3)35(50)25(5)36(51)24(4)34(21)49/h12-15,20-21,23-25,27,34-36,49-53H,16-19H2,1-11H3,(H,45,55)/b13-12+,20-15+,22-14+/t21-,23+,24+,25-,27-,34-,35+,36+,43-/m0/s1 |
InChI Key |
XDPKKMDAOQCGLL-MJASVOATSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C5=NC6(CCN(CC6)C(C)(C)C)N=C25)O)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C5=NC6(CCN(CC6)C(C)(C)C)N=C25)O)C |
Origin of Product |
United States |
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